molecular formula C17H22Cl2N2O B12470469 N'-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide

N'-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide

Katalognummer: B12470469
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: OEKPQOOUXHOIQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to a dichlorobenzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 2,4-dichlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide may involve large-scale batch or continuous processes. The use of advanced reactors and automated systems ensures consistent quality and efficiency. The industrial methods focus on optimizing the reaction parameters to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide
  • (4-tert-butylcyclohexylidene)methyl (4-methoxystyryl) sulfide

Comparison: N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities

Eigenschaften

Molekularformel

C17H22Cl2N2O

Molekulargewicht

341.3 g/mol

IUPAC-Name

N-[(4-tert-butylcyclohexylidene)amino]-2,4-dichlorobenzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-17(2,3)11-4-7-13(8-5-11)20-21-16(22)14-9-6-12(18)10-15(14)19/h6,9-11H,4-5,7-8H2,1-3H3,(H,21,22)

InChI-Schlüssel

OEKPQOOUXHOIQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.